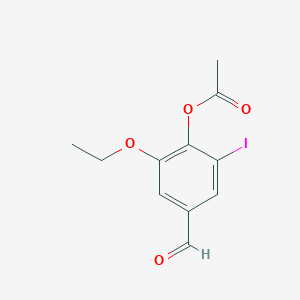

2-Ethoxy-4-formyl-6-iodophenyl acetate

Description

Historical Context of Polyfunctionalized Aromatic Systems in Organic Chemistry

Historically, research into aromatic compounds began with simple, monosubstituted derivatives of benzene (B151609). However, as synthetic methodologies became more sophisticated, chemists began to explore the synthesis and properties of polysubstituted aromatic systems. These compounds, bearing multiple and varied functional groups, exhibit complex reactivity patterns and unique physical and chemical properties. The interplay of electronic and steric effects between different substituents on the same aromatic ring can lead to novel reactivity and provides a powerful tool for fine-tuning molecular properties. The development of such complex molecules has been pivotal in the creation of new pharmaceuticals, materials, and agrochemicals.

Significance of Phenolic Esters, Aryl Iodides, Aryl Ethers, and Aromatic Aldehydes in Synthetic Strategy

Phenolic Esters: Phenolic esters are important motifs in pharmaceuticals and natural products. mdpi.comresearchgate.net The ester group can serve as a protecting group for the phenolic hydroxyl, modulating its reactivity. Furthermore, phenolic esters themselves can exhibit biological activity and are key structural units in many bioactive molecules.

Aryl Iodides: Aryl iodides are highly versatile intermediates in organic synthesis. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. More importantly, aryl iodides are premier substrates for a wide range of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings, which are fundamental methods for the construction of complex organic molecules. Their use is prevalent in the synthesis of natural products and pharmaceuticals.

Aryl Ethers: The aryl ether linkage, in this case, an ethoxy group, is a common feature in many natural products and pharmaceuticals. mdpi.com It can influence the electronic properties of the aromatic ring and enhance the lipophilicity of the molecule, which can be crucial for its biological activity and pharmacokinetic properties.

Aromatic Aldehydes: The aromatic aldehyde group is a versatile functional handle. It can undergo a wide variety of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions, such as the Wittig, Grignard, and aldol (B89426) reactions. The reactivity of the aldehyde is influenced by the other substituents on the aromatic ring.

The strategic combination of these functional groups within a single molecule creates a platform for diverse chemical transformations, allowing for the synthesis of a wide array of more complex structures.

Rationale for Comprehensive Investigation of 2-Ethoxy-4-formyl-6-iodophenyl acetate (B1210297)

A comprehensive investigation of 2-Ethoxy-4-formyl-6-iodophenyl acetate is warranted due to its status as a highly functionalized and synthetically promising molecule. While specific, in-depth research on this exact compound is not widely available in peer-reviewed literature, its structural motifs suggest significant potential as a versatile building block in organic synthesis. The presence of an aryl iodide, a phenolic ester, an aryl ether, and an aromatic aldehyde in a specific substitution pattern offers a unique combination of reactive sites.

The study of such molecules allows chemists to explore the selective manipulation of one functional group in the presence of others, a key challenge in the synthesis of complex targets. For instance, the aryl iodide can be used for cross-coupling reactions, the aldehyde for chain extension or heterocycle formation, and the ester can be hydrolyzed to reveal a free phenol (B47542) for further functionalization. Understanding the reactivity and potential applications of this compound can contribute to the development of new synthetic strategies and the creation of novel molecules with potential applications in medicinal chemistry and materials science.

Predicted Physicochemical Properties of 2-Ethoxy-4-formyl-6-iodophenyl acetate

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₁IO₄ |

| Molecular Weight | 334.11 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| Boiling Point | Predicted to be > 300 °C (decomposes) |

| Melting Point | Not available |

Significance of Functional Groups in 2-Ethoxy-4-formyl-6-iodophenyl acetate

| Functional Group | Significance in Organic Synthesis |

| Phenolic Acetate | Protecting group for phenol, potential for hydrolysis to reveal a reactive hydroxyl group. |

| Aryl Iodide | Excellent substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). |

| Aryl Ether (Ethoxy) | Modifies electronic properties and lipophilicity of the molecule. |

| Aromatic Aldehyde | Versatile handle for various transformations (oxidation, reduction, C-C bond formation). |

Structure

3D Structure

Properties

IUPAC Name |

(2-ethoxy-4-formyl-6-iodophenyl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPNUIGPWCZDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethoxy 4 Formyl 6 Iodophenyl Acetate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a method for planning a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 2-Ethoxy-4-formyl-6-iodophenyl acetate (B1210297), several key disconnections can be identified based on the functional groups present on the aromatic ring.

The primary bonds that can be disconnected are those formed during the introduction of the acetate, formyl, and iodo groups. A logical retrosynthetic pathway would be:

Acetate Group Disconnection: The ester linkage of the acetate group is the most straightforward disconnection. This C-O bond can be retrosynthetically cleaved to reveal a precursor phenol (B47542), 2-Ethoxy-4-formyl-6-iodophenol , and an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This forward reaction is a standard esterification.

Formyl Group Disconnection: The carbon-carbon bond between the aromatic ring and the formyl group points to a formylation reaction. Disconnecting this group reveals 2-Ethoxy-6-iodophenyl acetate as the precursor. The forward reaction, an electrophilic aromatic substitution, would need to selectively introduce the formyl group at the position para to the ethoxy substituent.

Iodo Group Disconnection: The carbon-iodine bond can be disconnected to suggest an electrophilic iodination step. This leads back to 2-ethoxyphenyl acetate as a potential precursor. The forward synthesis would require a regioselective iodination reaction to install the iodine atom at the C6 position, which is ortho to the ethoxy group.

Following this pathway, a plausible synthetic sequence begins with a simpler substituted phenol, such as 2-ethoxyphenol, which can be derived from catechol. The synthesis would proceed by sequential functionalization—acetylation, iodination, and formylation—with the order of steps being critical to control the regiochemical outcome based on the directing effects of the substituents at each stage.

Direct Functionalization Strategies for Aryl Acetates

Direct functionalization of a pre-existing aryl acetate offers a pathway where the phenolic hydroxyl group is protected as an ester. The acetate group modulates the reactivity of the aromatic ring and influences the regioselectivity of subsequent electrophilic substitution reactions.

Electrophilic aromatic iodination is a key transformation for synthesizing aryl iodides. babafaridgroup.edu.in Iodine itself is the least reactive halogen in aromatic substitutions, so its application often requires activation or the use of more potent iodinating agents, particularly for moderately activated or deactivated rings. commonorganicchemistry.comthieme-connect.com

The mechanism of electrophilic iodination follows the classical pathway for electrophilic aromatic substitution (SEAr). An electrophilic iodine species, often denoted as I⁺, attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. studylib.net Aromaticity is then restored by the loss of a proton from the site of substitution. studylib.net

The regioselectivity of the reaction is governed by the substituents already present on the ring. In a precursor such as 2-ethoxyphenyl acetate, both the ethoxy (-OEt) and the acetate (-OAc) groups are ortho-, para-directing. studylib.net The ethoxy group is a strong activating group, while the acetate group is a moderately activating one. The combined directing effects of these groups would typically favor substitution at positions ortho or para to them. For instance, in phenols, the hydroxyl group is a strong ortho/para director, and iodination preferentially occurs at these positions. studylib.net Achieving iodination at the C6 position of a 2-ethoxy-4-formylphenyl acetate precursor would be influenced by the directing properties of all three substituents:

Ethoxy group (-OEt): Activating, ortho-, para-directing.

Formyl group (-CHO): Deactivating, meta-directing.

Acetate group (-OAc): Moderately activating, ortho-, para-directing.

The C6 position is ortho to the activating ethoxy group and ortho to the deactivating formyl group, making the regiochemical outcome highly dependent on the specific reagents and conditions employed.

To overcome the low reactivity of molecular iodine, various reagents and catalyst systems have been developed to generate a more powerful electrophilic iodine species. libretexts.org The choice of system depends on the reactivity of the aromatic substrate.

Common Iodinating Reagents and Systems:

Molecular Iodine (I₂) with Oxidants: I₂ can be activated by oxidizing agents like nitric acid, hydrogen peroxide, or copper salts, which convert it to a more electrophilic species. babafaridgroup.edu.inlibretexts.orgmanac-inc.co.jp

N-Iodosuccinimide (NIS): A versatile and commonly used source of electrophilic iodine, NIS is effective for iodinating activated aromatic compounds like phenols and anisoles. commonorganicchemistry.comresearchgate.net Its reactivity can be enhanced by the addition of acid catalysts. organic-chemistry.org

1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent is noted for its higher reactivity and selectivity compared to NIS and is easier to handle than molecular iodine. acs.orgtcichemicals.com It can be used with strong acids or activated by Lewis basic organocatalysts like thioureas or disulfides. organic-chemistry.orgacs.orgorganic-chemistry.org

Iodine Monochloride (ICl): As an interhalogen compound, ICl is more polarized and thus more electrophilic than I₂, making it effective for iodinating less activated aromatic rings. researchgate.netlibretexts.org

Catalysis in Aromatic Iodination:

Acid Catalysis: Brønsted acids (e.g., trifluoroacetic acid, H₂SO₄) and Lewis acids (e.g., ZrCl₄, In(OTf)₃, Au(I) complexes) are frequently used to activate N-halo reagents like NIS and DIH, increasing their electrophilicity. organic-chemistry.orgacs.org

Organocatalysis: Mild and selective iodination of activated aromatics can be achieved using thiourea (B124793) derivatives as organocatalysts with DIH. thieme-connect.comorganic-chemistry.org The catalyst activates the iodine transfer reagent through nucleophilic interaction, facilitating the electrophilic attack on the aromatic substrate. thieme-connect.comorganic-chemistry.org

The optimization of reaction parameters such as solvent, temperature, and stoichiometry is crucial for achieving high yield and regioselectivity. Acetonitrile has been identified as a preferred solvent for many organocatalytic iodination reactions. organic-chemistry.orgorganic-chemistry.org

| Iodinating Reagent | Typical Catalyst/Activator | Substrate Suitability | Reference |

|---|---|---|---|

| I₂ | HNO₃, H₂O₂, CuCl₂ | Activated aromatics (e.g., phenols, anilines) | babafaridgroup.edu.inlibretexts.orgmanac-inc.co.jp |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid, BF₃·H₂O | Activated and moderately activated aromatics | organic-chemistry.orgacs.org |

| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Sulfuric acid, Thiourea derivatives | Wide range of aromatics, including some deactivated ones | organic-chemistry.orgacs.orgtcichemicals.comorganic-chemistry.org |

| Iodine Monochloride (ICl) | None typically required | Aromatics with both activating and less powerful activating groups | researchgate.netlibretexts.org |

Formylation introduces an aldehyde (-CHO) group onto an aromatic ring and is a fundamental reaction in organic synthesis. For an electron-rich precursor like 2-ethoxy-6-iodophenyl acetate, the Vilsmeier-Haack reaction and its modifications are particularly relevant.

The standard Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is an electrophilic chloroiminium salt formed in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃, or thionyl chloride, SOCl₂). jocpr.comorganic-chemistry.org This reagent is effective for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org

The mechanism proceeds via electrophilic attack of the Vilsmeier reagent on the aromatic ring, followed by hydrolysis of the resulting iminium salt intermediate during aqueous workup to yield the final aldehyde. organic-chemistry.org

However, the application of classical Vilsmeier-Haack conditions to highly activated substrates like polysubstituted phenols can present challenges. These may include harsh reaction conditions, lack of regioselectivity leading to mixtures of ortho and para isomers, and the potential for diformylation. mdma.ch Consequently, modified procedures are often sought to improve control and yield.

Formylation Reactions on Aromatic Rings

Friedel-Crafts Acylation Followed by Reduction

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring via electrophilic aromatic substitution. wikipedia.org Friedel-Crafts acylation, specifically, introduces an acyl group (R-C=O) using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.org For the synthesis of a precursor to 2-Ethoxy-4-formyl-6-iodophenyl acetate, this reaction could be employed to introduce the carbon framework for the formyl group onto a suitably substituted aromatic ether.

However, the direct introduction of a formyl group (-CHO) is typically achieved through specific formylation reactions like the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. Friedel-Crafts acylation is more commonly used to produce aryl ketones. organic-chemistry.org If an acylation route were used, it would likely involve the introduction of an acetyl group (-COCH₃), which would then require subsequent chemical modification to yield the desired formyl group.

Phenols and their derivatives can be challenging substrates for Friedel-Crafts reactions. The phenolic oxygen has a lone pair of electrons that can coordinate strongly with the Lewis acid catalyst, potentially deactivating it. stackexchange.com This can lead to poor yields. stackexchange.com Furthermore, phenols are bidentate nucleophiles, meaning reaction can occur at two positions: C-acylation on the aromatic ring or O-acylation on the phenolic oxygen to form an ester. stackexchange.com The Fries rearrangement can then convert the O-acylated product to the C-acylated product under Friedel-Crafts conditions. stackexchange.com

A plausible sequence could involve the Friedel-Crafts acylation of an ethoxy-iodophenol precursor. The resulting ketone could then be converted to the aldehyde, though this is a multi-step process. Given these complexities, direct formylation methods are often preferred for introducing the -CHO group.

| Reaction Step | Reagents | Catalyst | Typical Conditions | Notes |

| Acylation | Acyl chloride (e.g., CH₃COCl) or Acetic Anhydride | Lewis Acid (e.g., AlCl₃) | Anhydrous solvent (e.g., CS₂) | Can result in a mixture of C- and O-acylated products with phenolic substrates. stackexchange.com |

| Reduction | Various reducing agents | N/A | Dependent on method | The reduction of the resulting ketone to an alkane is common (e.g., Clemmensen or Wolff-Kishner reduction), but reduction to an aldehyde is more complex. wikipedia.orgorganic-chemistry.org |

Etherification of Phenolic Precursors (e.g., Williamson Ether Synthesis)

The introduction of the ethoxy group (-OCH₂CH₃) is effectively achieved through the Williamson ether synthesis. This reaction is a versatile and widely used method for preparing both symmetrical and unsymmetrical ethers. youtube.com It proceeds via an Sₙ2 mechanism where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide. masterorganicchemistry.com

In the context of synthesizing 2-Ethoxy-4-formyl-6-iodophenyl acetate, the precursor would be a substituted phenol, such as 4-formyl-6-iodoresorcinol. The synthesis involves two key steps:

Deprotonation of the Phenol: The phenolic hydroxyl group is deprotonated using a strong base (e.g., sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH)) to form a more nucleophilic sodium phenoxide. youtube.com

Nucleophilic Substitution: The resulting phenoxide is then reacted with an ethyl halide, such as ethyl bromide (CH₃CH₂Br) or ethyl iodide (CH₃CH₂I). The phenoxide ion attacks the primary carbon of the ethyl halide, displacing the bromide or iodide ion and forming the ether linkage. masterorganicchemistry.com

The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the Sₙ2 reaction. masterorganicchemistry.com While the Williamson ether synthesis is highly effective for primary alkyl halides, its success can be limited when dealing with sterically hindered substrates. masterorganicchemistry.comnih.gov For highly hindered ethers, alternative methods, including electrocatalytic approaches, have been developed to overcome these limitations. nih.govacs.org

| Parameter | Description | Examples |

| Phenolic Precursor | A phenol with other required substituents in place. | 2-hydroxy-4-formyl-6-iodophenyl acetate |

| Base | Used to deprotonate the phenol to form the phenoxide. | Sodium Hydride (NaH), Sodium Hydroxide (NaOH) |

| Alkylating Agent | A primary alkyl halide to provide the ethyl group. | Ethyl Bromide (CH₃CH₂Br), Ethyl Iodide (CH₃CH₂I) |

| Solvent | A polar aprotic solvent is often preferred. | DMF, THF, DMSO masterorganicchemistry.com |

Esterification of Phenolic Hydroxyl Groups

The final step in the synthesis of the target molecule is often the esterification of the phenolic hydroxyl group to form the acetate ester. This transformation is typically accomplished by reacting the precursor phenol (2-Ethoxy-4-formyl-6-iodophenol) with an acylating agent. khanacademy.org

Common reagents for this acylation include:

Acetic Anhydride ((CH₃CO)₂O): A strong acylating agent often used for acylating phenolic hydroxyls. francis-press.com The reaction can be performed under solvent-free conditions or with a catalyst. jetir.org

Acetyl Chloride (CH₃COCl): A highly reactive acylating agent that readily reacts with phenols. google.com These reactions are often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

The esterification of phenols can be catalyzed by acids or bases. jetir.org In some cases, chemoselective esterification is necessary if other reactive functional groups, such as aliphatic alcohols, are present. researchgate.net For a molecule like 2-Ethoxy-4-formyl-6-iodophenol, the reaction is relatively straightforward, as the phenolic hydroxyl is the primary site for acylation. Recent research has also explored greener catalytic methods, such as using metal-loaded montmorillonite (B579905) clay or ionic liquids as catalysts, which can be recyclable and avoid the use of corrosive reagents. jetir.orggoogle.com

| Acylating Agent | Catalyst/Base | Typical Conditions | Yield |

| Acetic Anhydride | Pyridine or Acid Catalyst (e.g., H₂SO₄) | Heating | High |

| Acetic Anhydride | Titanium silicalite-1 (TS-1) | 70 °C, 2.5 h | ~96% (for phenol) researchgate.net |

| Acetyl Chloride | Pyridine or Triethylamine | 20 °C, 5h (in cyclohexane) | High google.com |

Stepwise Multi-Component Synthetic Pathways

The synthesis of polysubstituted benzenes like 2-Ethoxy-4-formyl-6-iodophenyl acetate requires a carefully planned sequence of reactions. libretexts.orgpressbooks.pub The order of substituent introduction is critical because the groups already present on the ring direct the position of subsequent additions. A retrosynthetic approach is often employed to devise a successful pathway. libretexts.orgpressbooks.pub

A logical stepwise synthesis might start with a simple, commercially available phenol. The sequence of iodination, formylation, etherification, and esterification must be ordered to ensure the correct regiochemistry. For example, the directing effects of the hydroxyl, iodo, and ethoxy groups (all ortho-, para-directing) and the formyl group (meta-directing) must be considered at each stage.

Convergent Synthesis Approaches

Convergent synthesis is a strategy where different fragments of a target molecule are synthesized independently and then joined together in the final stages. researchgate.net This approach is generally more efficient for large, complex molecules than a linear synthesis. For a relatively small molecule like 2-Ethoxy-4-formyl-6-iodophenyl acetate, a fully convergent approach is less common. However, the principles can be applied. For instance, a di-substituted benzene (B151609) fragment could be prepared and then coupled with another reactant to introduce the remaining functionalities in a single step, such as in a multicomponent reaction. researchgate.net

Divergent Synthesis from Common Intermediates

Divergent synthesis is a powerful strategy that enables the creation of a diverse library of compounds from a single, common intermediate. wikipedia.orgnih.gov This approach is highly valuable in medicinal chemistry for generating and screening numerous analogs. In this context, a key intermediate such as 2-Ethoxy-4-formyl-6-iodophenol could serve as the central starting point.

From this intermediate, a variety of final products can be synthesized:

Target Molecule: Reaction with acetic anhydride yields 2-Ethoxy-4-formyl-6-iodophenyl acetate.

Other Esters: Reaction with different acyl chlorides or anhydrides (e.g., propionyl chloride, benzoyl chloride) would produce a library of different phenyl esters.

Further Modifications: The formyl group could be oxidized to a carboxylic acid or reduced to an alcohol, creating new families of compounds from the same intermediate.

This strategy improves synthetic efficiency and allows for the systematic exploration of structure-activity relationships. nih.gov

Catalytic Synthesis of 2-Ethoxy-4-formyl-6-iodophenyl acetate

The use of catalysts can significantly improve the efficiency, selectivity, and environmental friendliness of synthetic reactions. Several steps in the synthesis of 2-Ethoxy-4-formyl-6-iodophenyl acetate can be performed using catalytic methods.

Catalytic Esterification: As mentioned, traditional esterification often requires stoichiometric amounts of acid or base. Modern methods utilize catalysts that can be used in smaller amounts and are often recyclable. Examples include solid acid catalysts like zeolites or clays (B1170129) (e.g., Montmorillonite K-10), which have shown high conversion and selectivity for phenolic ester synthesis. jetir.org Ionic liquids have also been employed as catalysts for preparing phenyl acetate. google.com

Catalytic Acylation: While the classic Friedel-Crafts acylation uses stoichiometric Lewis acids, catalytic versions have been developed using milder Lewis acids (like Zn(II) salts) or Brønsted acids. wikipedia.org Biocatalysis offers a green alternative, with recent studies demonstrating the use of acyltransferase enzymes to catalyze the Friedel-Crafts C-acylation of phenolic substrates in buffer solutions, avoiding the need for harsh reagents. nih.gov

Metal-Catalyzed Cross-Coupling: For constructing the substituted aromatic ring itself, palladium (Pd) or nickel (Ni)-catalyzed cross-coupling reactions are powerful tools. nih.gov While perhaps overly complex for this specific target, these methods could be used to couple a simpler aromatic precursor with reactants to introduce the iodo or ethoxy groups, offering an alternative to classical electrophilic substitution or Williamson ether synthesis.

Transition Metal-Catalyzed Coupling Reactions for C-I Bond Formation (e.g., Direct C-H Iodination)

The formation of the C-I bond in 2-Ethoxy-4-formyl-6-iodophenyl acetate can be approached through direct C-H iodination, a powerful strategy that avoids the need for pre-functionalized starting materials. Transition metal catalysis plays a pivotal role in achieving regioselectivity and efficiency in such transformations. While a direct C-H iodination of a precursor like 2-ethoxy-4-formylphenyl acetate has not been specifically reported, analogous reactions with similar substrates suggest the feasibility of this approach.

Palladium (Pd) and Rhodium (Rh) complexes are prominent catalysts for directed C-H functionalization. acs.orgacs.orgnih.govnih.govnih.govnih.gov For a substrate like 2-ethoxy-4-formylphenyl acetate, the formyl and ethoxy groups can act as directing groups, guiding the iodinating agent to the ortho position.

Palladium-Catalyzed C-H Iodination: Palladium catalysts have been successfully employed for the ortho-C-H iodination of various aromatic compounds. nih.govnih.gov The reaction typically involves a Pd(II) catalyst and an iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS). The directing group, in this case potentially the formyl group, would coordinate to the palladium center, facilitating the activation of the adjacent C-H bond. Subsequent reaction with the iodine source would then lead to the desired iodinated product. A general catalytic cycle for Pd-catalyzed C-H iodination is depicted below:

C-H Activation: The palladium catalyst coordinates to the directing group and activates the ortho C-H bond, forming a palladacycle intermediate.

Oxidative Addition/Electrophilic Cleavage: The iodine source reacts with the palladacycle.

Reductive Elimination: The iodinated product is released, and the palladium catalyst is regenerated.

| Catalyst System | Directing Group | Iodine Source | Potential Application |

| Pd(OAc)₂ / Ligand | Formyl, Ethoxy | I₂, NIS | Direct C-H iodination of 2-ethoxy-4-formylphenyl acetate |

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts are also highly effective for C-H activation and functionalization. acs.orgacs.orgnih.govnih.gov Rh(III) catalysts, in particular, have been used for the ortho-alkynylation of aromatic aldehydes, where an imine formed in situ from the aldehyde acts as a transient directing group. acs.orgacs.orgnih.gov A similar strategy could be envisioned for the iodination of a 2-ethoxy-4-formylphenyl precursor. The aldehyde would first react with an amine to form an imine, which would then direct the Rh(III) catalyst to the ortho C-H bond for iodination.

| Catalyst | Directing Group Strategy | Iodine Source | Potential Application |

| [RhCp*Cl₂]₂ | Transient imine from formyl group | NIS, I₂ | Ortho-iodination of a 2-ethoxy-4-formylphenyl precursor |

A plausible synthetic route to 2-Ethoxy-4-formyl-6-iodophenyl acetate could start from 3-ethoxy-4-hydroxybenzaldehyde (B1662144). Laccase-catalyzed iodination of this starting material has been shown to yield 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. rsc.org Subsequent acetylation of the hydroxyl group would furnish the final product.

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of 2-Ethoxy-4-formyl-6-iodophenyl acetate aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency.

Performing reactions in the absence of organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions can lead to higher efficiency, easier product isolation, and reduced solvent waste. For the iodination step in the synthesis of the target molecule, several solvent-free approaches have been reported for similar phenolic compounds. researchgate.nettandfonline.com

One such method involves the use of elemental iodine and an oxidizing agent like 30% aqueous hydrogen peroxide under solvent-free reaction conditions. researchgate.netmdpi.com This system has been effective for the iodination of methoxy-substituted aromatic compounds. researchgate.net Another approach utilizes iodine and sodium nitrite (B80452) (NaNO₂) for the regioselective iodination of phenols at room temperature. thieme-connect.comresearchgate.net

| Reagent System | Conditions | Advantages |

| I₂ / 30% aq. H₂O₂ | Solvent-free | Reduced solvent waste, use of a green oxidant |

| I₂ / NaNO₂ | Room temperature, solvent-free | Mild conditions, high regioselectivity |

These solvent-free methods could potentially be adapted for the iodination of 3-ethoxy-4-hydroxybenzaldehyde, a key intermediate in the synthesis of the target compound.

The use of reusable and sustainable catalysts is another cornerstone of green chemistry. In the context of synthesizing 2-Ethoxy-4-formyl-6-iodophenyl acetate, this can be achieved through both biocatalysis and heterogeneous catalysis.

Biocatalysis: The laccase-catalyzed iodination of 3-ethoxy-4-hydroxybenzaldehyde is an excellent example of a green synthetic method. rsc.org Laccases are enzymes that can be immobilized on solid supports, allowing for easy separation from the reaction mixture and subsequent reuse. This not only reduces the cost of the catalyst but also simplifies the purification of the product.

Heterogeneous Catalysis: For transition metal-catalyzed C-H iodination, developing heterogeneous catalysts is a key area of research. A heterogeneous catalyst, for instance, a polyoxometalate embedded in a metal-organic framework (POM@MOF), has been reported for the direct aerobic iodination of arenes. nih.gov Such catalysts can be recovered by simple filtration and reused multiple times without significant loss of activity, making the process more sustainable and economical.

| Catalytic Approach | Catalyst Type | Reusability | Sustainability Aspect |

| Biocatalysis | Immobilized Laccase | High | Biodegradable catalyst, mild reaction conditions |

| Heterogeneous Catalysis | POM@MOF | High | Reduced metal leaching, easy separation |

Total Synthesis of Isotopic Variants for Mechanistic Probes

The synthesis of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. researchgate.netwikipedia.orgias.ac.inresearchgate.net By strategically incorporating isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) into 2-Ethoxy-4-formyl-6-iodophenyl acetate or its precursors, one can track the fate of specific atoms throughout a chemical transformation.

For instance, to study the mechanism of a transition metal-catalyzed C-H iodination, a precursor could be synthesized with deuterium at the ortho position to the directing group. The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, can then be measured. A significant KIE would suggest that the C-H (or C-D) bond cleavage is a rate-determining step in the reaction.

Strategies for Isotopic Labeling:

Deuterium Labeling: A common method for introducing deuterium into an aromatic ring is through acid-catalyzed H-D exchange using a deuterium source like D₂O or deuterated acids. For a phenol derivative, the hydroxyl proton is readily exchanged, and under more forcing conditions, ring deuteration can occur.

Carbon-13 Labeling: The introduction of ¹³C can be achieved by using a ¹³C-labeled starting material. For example, a ¹³C-labeled formyl group could be introduced using a ¹³C-labeled formylating agent.

Oxygen-18 Labeling: The ethoxy or acetate groups could be labeled with ¹⁸O by using ¹⁸O-labeled ethanol (B145695) or acetic anhydride during the synthesis.

These isotopically labeled variants of 2-Ethoxy-4-formyl-6-iodophenyl acetate can then be used in mechanistic studies of various reactions, including C-H activation, nucleophilic aromatic substitution, or coupling reactions involving the C-I bond. The analysis of the isotopic distribution in the products can be performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov

| Isotope | Labeling Strategy | Mechanistic Information |

| Deuterium (²H) | H-D exchange | Kinetic Isotope Effect (rate-determining step) |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors | Tracking of carbon skeleton rearrangement |

| Oxygen-18 (¹⁸O) | Use of ¹⁸O-labeled reagents | Elucidation of esterification/etherification mechanisms |

Reaction Chemistry and Mechanistic Investigations of 2 Ethoxy 4 Formyl 6 Iodophenyl Acetate

Transformations Involving the Aryl Iodide Moiety

The carbon-iodine bond in 2-Ethoxy-4-formyl-6-iodophenyl acetate (B1210297) is the most reactive site for many cross-coupling reactions due to its susceptibility to oxidative addition to low-valent transition metal complexes. This reactivity allows for the introduction of a wide array of substituents at this position.

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. beilstein-journals.orgresearchgate.net The aryl iodide in 2-Ethoxy-4-formyl-6-iodophenyl acetate makes it an excellent substrate for such transformations. These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling reaction is a widely used method for the formation of biaryl compounds, which are prevalent in many pharmaceuticals and functional materials. tcichemicals.com This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium(0) complex. mdpi.com For 2-Ethoxy-4-formyl-6-iodophenyl acetate, a Suzuki-Miyaura coupling would involve its reaction with an arylboronic acid in the presence of a palladium catalyst and a base.

The general reaction scheme is as follows:

Reaction Scheme for Suzuki-Miyaura Coupling

A typical catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid, where the aryl group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which yields the biaryl product and regenerates the Pd(0) catalyst. thermofisher.com

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >90 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | >95 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80 | >92 |

| Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides. |

The Heck reaction provides a method for the arylation of alkenes, while the Sonogashira reaction enables the coupling of terminal alkynes with aryl halides. Both reactions are catalyzed by palladium complexes and offer efficient routes to substituted styrenes and aryl alkynes, respectively.

In a Heck reaction , 2-Ethoxy-4-formyl-6-iodophenyl acetate would react with an alkene in the presence of a palladium catalyst and a base. The reaction typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion of the alkene, and β-hydride elimination.

For the Sonogashira reaction , the coupling of 2-Ethoxy-4-formyl-6-iodophenyl acetate with a terminal alkyne is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and a base, usually an amine. A copper-free variant of the Sonogashira reaction, sometimes referred to as Heck alkynylation, has also been developed to avoid issues associated with the use of copper. organic-chemistry.org

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N | THF |

| Table 2: Typical Conditions for Heck and Sonogashira Reactions. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a strong base. The choice of ligand for the palladium catalyst is crucial for the success of this reaction.

| Ligand | Base | Solvent | Temperature (°C) |

| BINAP | NaOt-Bu | Toluene | 100 |

| XPhos | K₃PO₄ | Dioxane | 110 |

| RuPhos | Cs₂CO₃ | t-BuOH | 80 |

| Table 3: Common Ligands and Conditions for Buchwald-Hartwig Amination. |

While palladium-catalyzed reactions are prevalent, the aryl iodide moiety can also participate in nucleophilic aromatic substitution (SNAr) reactions, although this is less common for aryl iodides compared to more activated aryl halides (e.g., those with strong electron-withdrawing groups ortho or para to the leaving group). For an SNAr reaction to occur with 2-Ethoxy-4-formyl-6-iodophenyl acetate, a strong nucleophile would be required. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. nih.gov The presence of the formyl group, an electron-withdrawing group, can facilitate this type of reaction.

Reductive dehalogenation involves the replacement of the iodine atom with a hydrogen atom. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas or a hydrogen donor like ammonium (B1175870) formate) can effectively remove the iodine atom. This reaction can be useful for the synthesis of analogs or for removing the iodine functionality after it has served its synthetic purpose.

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity of the Aromatic Aldehyde Group

The formyl group (-CHO) attached to the aromatic ring is a hub of reactivity, susceptible to a wide range of chemical transformations. Its electrophilic carbon atom readily undergoes attack by nucleophiles, and the group as a whole can participate in various oxidations, reductions, and condensation reactions.

Oxidation and Reduction Reactions

The aldehyde functionality of 2-Ethoxy-4-formyl-6-iodophenyl acetate can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Treatment with common oxidizing agents converts the formyl group into a carboxylic acid, yielding 2-ethoxy-4-carboxy-6-iodophenyl acetate. A variety of reagents can accomplish this transformation, with the choice often depending on the desired reaction conditions and the presence of other sensitive functional groups. Strong oxidants like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) are effective for this purpose. The reaction typically proceeds by hydration of the aldehyde to form a geminal diol, which is then oxidized to the carboxylic acid.

Reduction: Conversely, the formyl group can be reduced to a hydroxymethyl group (-CH2OH), affording 2-ethoxy-4-(hydroxymethyl)-6-iodophenyl acetate. This is commonly achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent suitable for this conversion, selectively reducing aldehydes and ketones without affecting the ester functionality. For more robust reductions, lithium aluminum hydride (LiAlH4) can be used, although care must be taken as it can also reduce the ester group.

| Transformation | Reagent Example(s) | Product |

| Oxidation | KMnO4, CrO3 | 2-ethoxy-4-carboxy-6-iodophenyl acetate |

| Reduction | NaBH4 | 2-ethoxy-4-(hydroxymethyl)-6-iodophenyl acetate |

Nucleophilic Addition Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for nucleophilic addition, a key step in many carbon-carbon bond-forming reactions.

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes. libretexts.org This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), which acts as a carbon nucleophile. The ylide attacks the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide. wikipedia.org This increased reactivity allows for successful reactions with a broader range of aldehydes, including those that may be sterically hindered. A significant advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, simplifying its removal from the reaction mixture. The HWE reaction typically shows a strong preference for the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgconicet.gov.ar

| Reaction Name | Key Reagent | General Product | Stereochemical Preference |

| Wittig Reaction | Phosphonium Ylide | Alkene | Ylide Dependent (Stabilized: E, Unstabilized: Z) |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Alkene | (E)-Alkene |

Condensation Reactions

Condensation reactions involving the aldehyde group are fundamental in constructing larger molecules. A notable example is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), such as malonic acid derivatives or cyanoacetates. The reaction proceeds through a nucleophilic addition to the aldehyde, followed by a dehydration step to yield a new carbon-carbon double bond. This method is widely employed in the synthesis of substituted alkenes and various heterocyclic compounds.

Unusual Formyl Group Substitution Reactions

Under certain conditions, the formyl group of 4-formyl phenols can be displaced in an unusual substitution reaction. Research has shown that 4-formyl phenols bearing electron-donating groups in the ortho positions can react with active alkyl halides in the presence of a base to yield products where the formyl group has been substituted by the alkyl group. kirj.ee This reaction proceeds alongside the expected Williamson ether synthesis. The proposed mechanism involves the addition of the alkyl group to the para-position, followed by the elimination of formic acid. kirj.ee Given the structural similarities, it is plausible that 2-Ethoxy-4-formyl-6-iodophenyl acetate could undergo a similar transformation, although the presence of the acetate group may influence the reaction pathway. The electron-donating ethoxy group at the ortho position could facilitate this type of reactivity.

Chemical Modifications of the Phenyl Acetate Ester Linkage

The phenyl acetate ester linkage in 2-Ethoxy-4-formyl-6-iodophenyl acetate is another key site for chemical transformation, with its hydrolysis being a primary reaction of interest.

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the ester bond in 2-Ethoxy-4-formyl-6-iodophenyl acetate results in the formation of 2-ethoxy-4-formyl-6-iodophenol and acetic acid. This reaction can be catalyzed by either acid or base, with the rate of hydrolysis being significantly influenced by the pH of the medium.

The mechanism of ester hydrolysis generally proceeds through a nucleophilic acyl substitution pathway. Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the phenoxide leaving group, yielding acetic acid (which is deprotonated to acetate under basic conditions) and the corresponding phenoxide ion. The rate of this base-catalyzed hydrolysis is typically first order in both the ester and the hydroxide ion.

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the phenol (B47542) is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid product.

The kinetics of phenyl acetate hydrolysis have been studied, and it is known that the reaction is subject to both acid and base catalysis. researchgate.net The rate of hydrolysis is also influenced by the substituents on the phenyl ring. Electron-withdrawing groups on the phenoxide leaving group generally increase the rate of hydrolysis by stabilizing the developing negative charge on the oxygen atom in the transition state of the rate-determining step.

| Condition | Catalyst | Key Steps |

| Basic | OH- | Nucleophilic attack by OH-, formation of tetrahedral intermediate, expulsion of phenoxide. |

| Acidic | H+ | Protonation of carbonyl oxygen, nucleophilic attack by H2O, proton transfer, elimination of phenol. |

Transesterification Processes

Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group. In the case of 2-Ethoxy-4-formyl-6-iodophenyl acetate, the acetate group can be converted to other esters by reacting with various alcohols under acidic or basic conditions. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is typically used. masterorganicchemistry.com The mechanism, whether acid- or base-catalyzed, proceeds through a tetrahedral intermediate.

Base-Catalyzed Transesterification: Under basic conditions, a nucleophilic alkoxide attacks the carbonyl carbon of the acetate.

Step 1: A base (e.g., sodium methoxide) generates an alkoxide from the alcohol.

Step 2: The alkoxide attacks the electrophilic carbonyl carbon of the acetate group to form a tetrahedral intermediate.

Step 3: The intermediate collapses, eliminating the original phenoxide as a leaving group to yield the new ester and a phenoxide ion.

Step 4: The phenoxide is protonated by the alcohol present in the reaction mixture.

Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the acetate is protonated, enhancing its electrophilicity.

Step 1: Protonation of the carbonyl oxygen by an acid catalyst.

Step 2: Nucleophilic attack by the alcohol on the activated carbonyl carbon, forming a tetrahedral intermediate.

Step 3: Proton transfer from the attacking alcohol to the leaving phenoxy group.

Step 4: Elimination of the phenol to give the new ester, with regeneration of the acid catalyst.

The efficiency of transesterification can be influenced by the nature of the alcohol and the reaction conditions. For instance, lanthanide catalysts like La(OTf)₃ have been shown to significantly accelerate the methanolysis of aryl acetates at neutral pH and ambient temperatures. researchgate.net

Table 1: Expected Products of Transesterification of 2-Ethoxy-4-formyl-6-iodophenyl acetate with Various Alcohols

| Reactant Alcohol | Expected Ester Product |

| Methanol | 2-Ethoxy-4-formyl-6-iodophenyl methanoate |

| Ethanol (B145695) | 2-Ethoxy-4-formyl-6-iodophenyl ethanoate |

| Isopropanol | 2-Ethoxy-4-formyl-6-iodophenyl isopropanoate |

Claisen Condensation and Alpha-Carbon Reactivity

The formyl group (-CHO) in 2-Ethoxy-4-formyl-6-iodophenyl acetate introduces reactivity at the alpha-carbon, which in this case is the formyl hydrogen itself. Aromatic formylation reactions are a form of electrophilic aromatic substitution and are most effective with electron-rich starting materials. wikipedia.orgpurechemistry.org While the ethoxy group is activating, the iodo and acetate groups are deactivating, which could make further formylation challenging.

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and another carbonyl compound in the presence of a strong base. masterorganicchemistry.comopenstax.org For 2-Ethoxy-4-formyl-6-iodophenyl acetate, an intramolecular Claisen condensation (Dieckmann condensation) is not possible due to the lack of a suitable diester structure. chemistrysteps.compressbooks.publibretexts.org

However, the acetate group itself does not possess alpha-hydrogens, and therefore cannot act as the nucleophilic component in a standard Claisen condensation. The reactivity of the alpha-carbon is more relevant to the formyl group. The formyl proton is not acidic, and therefore this compound cannot generate an enolate at the formyl position.

Reactions involving the alpha-carbon of aldehydes and ketones, such as the aldol (B89426) reaction, proceed via enol or enolate intermediates. libretexts.orgmsu.edu The formyl group in 2-Ethoxy-4-formyl-6-iodophenyl acetate can act as an electrophile in crossed-aldol reactions with other enolizable aldehydes or ketones.

Reactivity of the Ethoxy Substituent

The ethoxy group (-OCH₂CH₃) is an electron-donating group that activates the aromatic ring towards electrophilic substitution. Its reactivity primarily involves the cleavage of the ether linkage.

Cleavage of the Ether Linkage

The cleavage of aryl ethyl ethers to the corresponding phenols is a common transformation. Strong acids, particularly Lewis acids like boron tribromide (BBr₃), are highly effective for this purpose. tandfonline.comtandfonline.com The reaction is typically performed in a solvent like dichloromethane (B109758) at low temperatures. ufp.pt

The mechanism of BBr₃-mediated ether cleavage is thought to involve the formation of an ether-BBr₃ adduct. nih.gov For aryl ethers, this is followed by the cleavage of the alkyl-oxygen bond. nih.govnih.gov Computational studies suggest a bimolecular mechanism for many ethers, where one ether-BBr₃ adduct acts as a bromide donor to another. ufp.pt

The reaction of 2-Ethoxy-4-formyl-6-iodophenyl acetate with BBr₃ would be expected to yield 2-hydroxy-4-formyl-6-iodophenyl acetate. The reaction is generally high-yielding for the deethylation of aryl ethyl ethers. tandfonline.com

Stability under Various Reaction Conditions

The ethoxy group is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, as discussed above. The electron-withdrawing nature of the formyl, iodo, and acetate groups on the aromatic ring can influence the stability of the ethoxy group, potentially making the ether linkage more resilient to cleavage compared to electron-rich systems. The stability of the aromatic ring is also a factor, as electron-deficient aromatic rings can interact with anions. researchgate.netrsc.orgresearchgate.net

Aromatic Ring Functionalization and Dearomatization Studies

The aromatic ring of 2-Ethoxy-4-formyl-6-iodophenyl acetate is substituted with both activating (ethoxy) and deactivating (formyl, iodo, acetate) groups. The directing effects of these substituents will govern the regioselectivity of further electrophilic aromatic substitution reactions. The strong ortho, para-directing influence of the ethoxy group would likely direct incoming electrophiles to the positions ortho and para to it. However, the existing substitution pattern leaves only the C3 and C5 positions available. The steric hindrance from the adjacent iodine and acetate groups would likely favor substitution at the C5 position.

Iodinated phenols are reactive substrates for electrophilic aromatic substitution. studylib.net The iodination of phenols is a well-known example of such a reaction. google.com

Dearomatization of phenols and their derivatives is a powerful strategy in organic synthesis to create complex three-dimensional structures. Hypervalent iodine reagents are often employed for the oxidative dearomatization of phenols. bohrium.comyoutube.com Given the presence of the iodine atom, this compound could potentially be a precursor for in-situ generation of hypervalent iodine species for dearomatization reactions. Iodobenzene itself can catalyze ortho-dearomatization processes. acs.orgacs.orgresearchgate.net

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides crucial insights into reaction mechanisms. For reactions involving 2-Ethoxy-4-formyl-6-iodophenyl acetate, a combination of spectroscopic and computational methods could be employed.

Spectroscopic Techniques: Techniques such as NMR and IR spectroscopy can be used to characterize stable intermediates. rsc.orgpressbooks.pubnih.gov For more transient species, advanced techniques like ion spectroscopy can provide structural information. rsc.org

Computational Studies: Density functional theory (DFT) calculations are a powerful tool for modeling reaction pathways, intermediates, and transition states. nih.govresearchgate.net Such studies can elucidate the energetics of different mechanistic possibilities, for example, distinguishing between stepwise and concerted mechanisms in nucleophilic aromatic substitution. acs.org For electrophilic aromatic substitution, computational studies can help predict the stability of carbocation intermediates (σ-complexes) and the corresponding transition states. pnas.orgmasterorganicchemistry.com

In the context of the reactions discussed for 2-Ethoxy-4-formyl-6-iodophenyl acetate:

Transesterification: The tetrahedral intermediate could be studied computationally to understand the influence of the aromatic substituents on its stability and the energy barriers for its formation and collapse.

Ether Cleavage: DFT calculations have been used to investigate the mechanism of BBr₃-mediated ether cleavage, revealing the possibility of a bimolecular pathway involving charged intermediates. nih.gov

Aromatic Substitution: The transition states for electrophilic attack on the aromatic ring could be modeled to rationalize the regiochemical outcomes. Computational analysis can help understand the competition between addition and substitution reactions. acs.org

Table 2: Key Intermediates and Transition States in Potential Reactions

| Reaction | Key Intermediate(s) | Key Transition State(s) |

| Base-Catalyzed Transesterification | Tetrahedral alkoxide intermediate | Transition state for nucleophilic attack and leaving group expulsion |

| Acid-Catalyzed Transesterification | Protonated carbonyl, Tetrahedral intermediate | Transition state for nucleophilic attack and water elimination |

| BBr₃-Mediated Ether Cleavage | Ether-BBr₃ adduct, Cationic intermediates | Transition state for bromide transfer |

| Electrophilic Aromatic Substitution | σ-complex (arenium ion) | Transition state for electrophilic attack |

Advanced Spectroscopic and Structural Elucidation

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For "2-Ethoxy-4-formyl-6-iodophenyl acetate (B1210297)," a combination of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe the compound's conformation.

Based on established chemical shift principles and data from analogous substituted aromatic systems, a predicted ¹H and ¹³C NMR data set is presented below.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | ~7.90 | d | ~2.5 |

| H-5 | ~7.70 | d | ~2.5 |

| CHO | ~9.85 | s | - |

| OCH₂CH₃ | ~4.10 | q | ~7.0 |

| OCH₂CH₃ | ~1.45 | t | ~7.0 |

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~145.0 |

| C-2 | ~158.0 |

| C-3 | ~120.0 |

| C-4 | ~135.0 |

| C-5 | ~128.0 |

| C-6 | ~90.0 |

| CHO | ~190.0 |

| OCH₂CH₃ | ~65.0 |

| OCH₂CH₃ | ~14.5 |

| OCOCH₃ | ~168.0 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between the two aromatic protons, H-3 and H-5, confirming their meta relationship on the benzene (B151609) ring. Another expected correlation is between the methylene (B1212753) (OCH₂) and methyl (CH₃) protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu It would be used to definitively assign the carbon signals based on the proton assignments. For instance, the proton signal at ~7.90 ppm would correlate with the carbon signal at ~120.0 ppm, assigning them to H-3 and C-3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart, which is vital for piecing together the molecular skeleton. columbia.edusdsu.edu Key expected correlations would include:

The formyl proton (~9.85 ppm) to C-3, C-4, and C-5.

The aromatic proton H-3 to C-1, C-2, C-4, and C-5.

The acetate methyl protons (~2.30 ppm) to the acetate carbonyl carbon (~168.0 ppm).

The ethoxy methylene protons (~4.10 ppm) to C-2 and the ethoxy methyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons, providing insights into the molecule's preferred conformation. libretexts.orglibretexts.org A crucial NOESY correlation would be expected between the ethoxy methylene protons and the aromatic proton at the H-5 position, assuming steric hindrance from the ortho-iodine atom forces the ethoxy group into a specific orientation. Another important correlation might be observed between the acetate methyl protons and the aromatic proton H-5, depending on the rotational preference around the C1-O bond. researchgate.net

The presence of bulky substituents (iodine and ethoxy group) ortho to the acetate group suggests that rotation around the C1-O bond of the phenyl acetate moiety might be hindered. Dynamic NMR (DNMR) studies, where spectra are acquired at various temperatures, could be used to investigate this rotational barrier. montana.edu At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier to rotation can be calculated. A similar, though likely lower, energy barrier might exist for the rotation of the ethoxy group due to the adjacent iodine atom.

Advanced Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of "2-Ethoxy-4-formyl-6-iodophenyl acetate" with high precision (typically to four decimal places). This allows for the unambiguous determination of its elemental formula (C₁₁H₁₁IO₄). The theoretical exact mass would be calculated and compared to the experimental value to confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure. For "2-Ethoxy-4-formyl-6-iodophenyl acetate," a plausible fragmentation pathway is proposed below.

Predicted MS/MS Fragmentation Pattern

| m/z (mass-to-charge ratio) | Possible Fragment |

|---|---|

| 334.9702 | [M]⁺• (Molecular Ion) |

| 292.9597 | [M - C₂H₂O]⁺• (Loss of ketene (B1206846) from acetate) |

| 263.9566 | [M - C₂H₂O - CHO]⁺ (Loss of formyl radical) |

| 248.9621 | [M - C₂H₂O - C₂H₅O]⁺ (Loss of ethoxy radical) |

A primary fragmentation would likely be the loss of ketene (CH₂=C=O, 42.01 Da) from the acetate group, a characteristic fragmentation for phenyl acetates. researchgate.netmassbank.eu Subsequent fragmentations could involve the loss of the formyl radical (CHO•, 29.00 Da) or the ethoxy radical (•OCH₂CH₃, 45.03 Da). The presence of iodine would also be a key indicator in the mass spectrum due to its monoisotopic nature at mass 127. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR and Raman Vibrational Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2980-2850 | Aliphatic C-H (ethoxy, acetate) | Stretching |

| ~2850 & ~2750 | Aldehyde C-H | Stretching (Fermi resonance doublet) |

| ~1765 | Ester C=O (acetate) | Stretching |

| ~1700 | Aldehyde C=O | Stretching |

| ~1600 & ~1480 | Aromatic C=C | Stretching |

| ~1200 | Ester C-O | Stretching |

| ~1040 | Ether C-O (ethoxy) | Stretching |

| ~900-675 | Aromatic C-H | Out-of-plane bending |

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong, characteristic absorption bands for the two carbonyl groups: the acetate ester C=O stretch around 1765 cm⁻¹ and the aldehyde C=O stretch around 1700 cm⁻¹. sciepub.commasterorganicchemistry.comlibretexts.orglibretexts.orgvscht.cz The presence of the aldehyde would also be confirmed by two weak C-H stretching bands around 2850 and 2750 cm⁻¹. libretexts.orgvscht.cz Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region, while the C-O stretching of the ester and ether linkages would be visible in the 1300-1000 cm⁻¹ range. sciepub.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The C=C stretching modes of the benzene ring would be clearly observable. Due to its high polarizability, the C-I stretching vibration, expected in the low-frequency region (around 600-500 cm⁻¹), should give a distinct Raman signal. researchgate.net This would be a key peak for confirming the presence of the iodine substituent.

By combining these advanced spectroscopic techniques, a complete and unambiguous structural and conformational analysis of "2-Ethoxy-4-formyl-6-iodophenyl acetate" can be achieved. While the data presented here is predictive, it is based on well-established spectroscopic principles and provides a robust framework for the actual experimental investigation of this compound.

of 2-Ethoxy-4-formyl-6-iodophenyl acetate

Following a comprehensive search for scientific literature and data, it has been determined that there is no publicly available information regarding the electronic absorption, emission spectroscopy, single-crystal X-ray diffraction, or chiroptical properties of the chemical compound “2-Ethoxy-4-formyl-6-iodophenyl acetate”.

Despite targeted searches using the compound's name, CAS number (634171-98-5), and various combinations of relevant spectroscopic and crystallographic terms, no research articles, datasets, or database entries containing the specific experimental data required to fulfill the requested article outline were found. The search results were limited to information on structurally related but distinct molecules or general descriptions of the analytical techniques themselves.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the advanced spectroscopic and structural elucidation of “2-Ethoxy-4-formyl-6-iodophenyl acetate” as per the specified outline. The necessary primary research data for the following sections is absent from the accessible scientific record:

Chiroptical Properties (if applicable, e.g., Circular Dichroism)

Without foundational experimental results, any attempt to generate content for these sections would be purely speculative and would not meet the required standards of scientific accuracy.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Ethoxy-4-formyl-6-iodophenyl acetate (B1210297), these studies would provide deep insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT analysis of 2-Ethoxy-4-formyl-6-iodophenyl acetate would involve optimizing its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This would yield precise information on bond lengths, bond angles, and dihedral angles, elucidating the steric and electronic effects of the various functional groups. Such a study has not yet been published.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability. A computational analysis would map the electron density of these orbitals, identifying the likely sites for nucleophilic and electrophilic attack. Currently, no specific HOMO-LUMO data for 2-Ethoxy-4-formyl-6-iodophenyl acetate are available.

Electrostatic Potential Surface Analysis

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. An ESP map for 2-Ethoxy-4-formyl-6-iodophenyl acetate would visually represent its reactive sites, but this has not been computationally determined in published literature.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to map out potential reaction pathways for 2-Ethoxy-4-formyl-6-iodophenyl acetate, for instance, in hydrolysis or nucleophilic substitution reactions. This involves calculating the energy profiles of reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. This area of research for the title compound remains unexplored.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the characterization and identification of compounds. Calculations can provide theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies. Comparing these predicted spectra with experimental data can confirm the molecular structure. However, published computational predictions for the spectroscopic parameters of 2-Ethoxy-4-formyl-6-iodophenyl acetate are not currently available.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of 2-ethoxy-4-formyl-6-iodophenyl acetate is dictated by the electronic and steric properties of its functional groups attached to the phenyl ring. A structure-reactivity relationship (SRR) analysis, typically employing methods like Density Functional Theory (DFT), would elucidate the influence of each substituent.

Computational models can quantify these effects by calculating various molecular descriptors. These descriptors help in understanding the molecule's stability, reactivity, and potential interaction with other chemical species.

Table 1: Predicted Electronic Property Effects on Reactivity

| Substituent Group | Position | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| Ethoxy (-OCH₂CH₃) | 2 | +R, -I (Donating) | Activates the ring, particularly at ortho/para positions relative to itself. |

| Formyl (-CHO) | 4 | -R, -I (Withdrawing) | Deactivates the ring, acts as a meta-director. |

| Iodine (-I) | 6 | -I, +R (Weak) | Deactivates the ring through induction but can participate in resonance. |

DFT calculations would typically be used to generate electron density maps and calculate partial atomic charges. For instance, the carbon atom of the formyl group would exhibit a significant partial positive charge, marking it as a primary site for nucleophilic attack. Conversely, the aromatic ring itself, being electron-deficient due to the withdrawing groups, would be susceptible to nucleophilic aromatic substitution, particularly at positions activated by the ethoxy group but also considering the directing effects of all substituents.

Chemo- and Regioselectivity Predictions

Predicting the chemo- and regioselectivity of reactions involving this multifunctional compound is a key challenge where computational chemistry is invaluable. The molecule presents several reactive sites: the aldehyde, the aromatic ring, the ester, and the carbon-iodine bond.

Chemo-selectivity: A primary question is which functional group will react preferentially. For example, in the presence of a reducing agent like sodium borohydride (B1222165), the formyl group is the most likely site of reaction (chemoselective reduction) to form an alcohol, as the ester and the aryl-iodide bond are less reactive under these conditions. Computational models can predict this by calculating the energies of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy at the formyl group would indicate its higher electrophilicity and susceptibility to nucleophilic attack by a hydride.

Regioselectivity: For reactions on the aromatic ring, such as electrophilic aromatic substitution, the directing effects of the existing substituents are critical. The ethoxy group is a strong ortho-, para-director, while the formyl group is a meta-director. The iodine atom is also ortho-, para-directing. The interplay of these effects determines the position of substitution.

Computational tools can predict the most likely site of electrophilic attack by calculating the energies of the transition states for substitution at each available position on the ring. The position with the lowest activation energy barrier will correspond to the major product. Another common approach is to analyze the Fukui functions or map the molecular electrostatic potential (MEP), which indicates the most electron-rich (nucleophilic) sites on the aromatic ring.

Table 2: Predicted Selectivity in Common Reactions

| Reaction Type | Reagent Type | Predicted Chemoselectivity | Predicted Regioselectivity (for Ring Reactions) |

|---|---|---|---|

| Reduction | Hydride donors (e.g., NaBH₄) | Preferential attack at the formyl group. | N/A |

| Oxidation | Mild oxidants (e.g., Ag₂O) | Preferential oxidation of the formyl group to a carboxylic acid. | N/A |

| Nucleophilic Addition | Organometallics (e.g., Grignard) | Highly selective for the formyl group. | N/A |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br⁺) | Reaction on the aromatic ring. | The position will be determined by the combined directing effects, likely favoring the position ortho to the activating ethoxy group. |

Synthetic Applications and Materials Science Potential

2-Ethoxy-4-formyl-6-iodophenyl acetate (B1210297) as a Versatile Synthetic Building Block

The unique combination of an electrophilic carbon (aldehyde), a site for cross-coupling reactions (aryl iodide), and a modifiable ester group makes this compound a versatile building block in organic synthesis.

The true synthetic utility of 2-Ethoxy-4-formyl-6-iodophenyl acetate lies in the orthogonal reactivity of its functional groups. The aryl iodide is a prime handle for transition-metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. For instance, the iodine atom facilitates well-established reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions allow for the introduction of a wide array of substituents at the C6 position.

Simultaneously, the formyl group at the C4 position can undergo a vast range of transformations characteristic of aldehydes. These include nucleophilic additions, reductive aminations, Wittig reactions, and condensations to form imines or Schiff bases. The acetate group can be hydrolyzed to reveal a phenol (B47542), which can then be used for further functionalization, such as ether or ester linkages. This multi-functionality allows chemists to build complex molecular architectures in a controlled, step-wise manner.

Table 1: Potential Reactions at Each Functional Site

| Functional Group | Reaction Type | Potential Reagent(s) | Resulting Structure |

|---|---|---|---|

| Aryl Iodide | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl-substituted phenyl |

| Aryl Iodide | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | Alkynyl-substituted phenyl |

| Formyl Group | Reductive Amination | R-NH₂, Reducing Agent (e.g., NaBH₃CN) | Aminomethyl group |

| Formyl Group | Wittig Reaction | Ph₃P=CHR | Alkene group |

This table is illustrative of the potential reactivity and is not based on experimentally reported data for this specific compound.

The formyl group is a particularly powerful feature for the synthesis of heterocyclic compounds. Aldehydes are common starting materials for cyclization and condensation reactions that form rings containing nitrogen, oxygen, or sulfur. nih.gov For example, the formyl group of 2-Ethoxy-4-formyl-6-iodophenyl acetate could react with binucleophiles to construct a variety of heterocyclic systems.

Reaction with hydrazines could yield pyrazole (B372694) derivatives.

Reaction with hydroxylamine could form isoxazoles.

Reaction with amidines or guanidines could be a pathway to pyrimidine (B1678525) rings.

Multicomponent reactions , such as the Hantzsch pyridine (B92270) synthesis (with a β-ketoester and ammonia), could be employed to build dihydropyridine (B1217469) scaffolds.